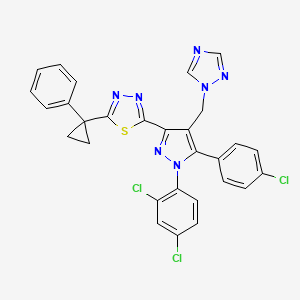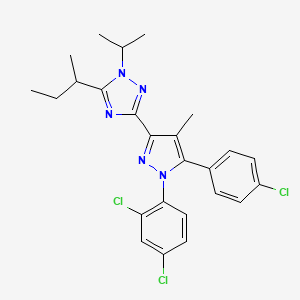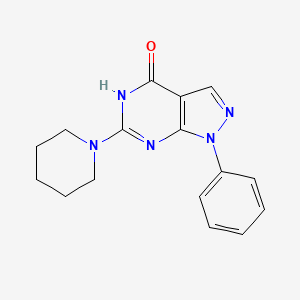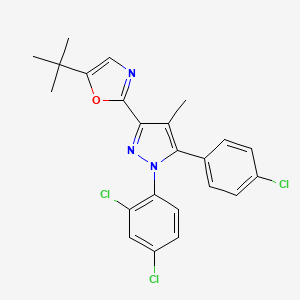
Pyrazole derivative 30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivative 30 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 30 typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of acetylacetone with phenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as lithium perchlorate, to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs eco-friendly and scalable methods. For instance, microwave-assisted synthesis and ultrasound-assisted reactions have been explored to reduce reaction times and improve efficiency. Additionally, heterogeneous catalytic systems and ligand-free systems are used to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrazole derivative 30 undergoes various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.
Reduction: Reduction of pyrazole derivatives can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives with hydrogenated nitrogen atoms.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
Pyrazole derivative 30 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its anti-inflammatory and analgesic properties, as well as its potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of pyrazole derivative 30 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with receptors in the central nervous system to exert its analgesic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure.
Imidazole: Another five-membered ring compound with two non-adjacent nitrogen atoms.
Triazole: A five-membered ring compound with three nitrogen atoms.
Uniqueness of Pyrazole Derivative 30: this compound is unique due to its specific substitution pattern and the resulting biological activities. Compared to other pyrazole derivatives, it may exhibit enhanced selectivity and potency in certain applications, such as antimicrobial or anticancer activities .
Properties
Molecular Formula |
C23H20Cl3N3O |
|---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
5-tert-butyl-2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-1,3-oxazole |
InChI |
InChI=1S/C23H20Cl3N3O/c1-13-20(22-27-12-19(30-22)23(2,3)4)28-29(18-10-9-16(25)11-17(18)26)21(13)14-5-7-15(24)8-6-14/h5-12H,1-4H3 |
InChI Key |
ILTATKGFTNWDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=NC=C(O2)C(C)(C)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


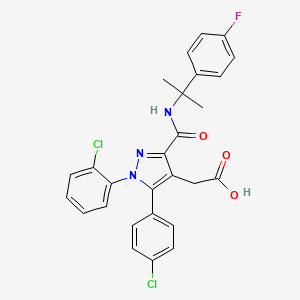

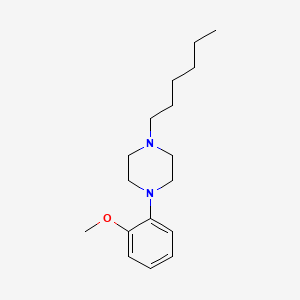
![(2S)-1-[[7-methyl-2-(2-methyl-3-phenylphenyl)-1,3-benzoxazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835693.png)
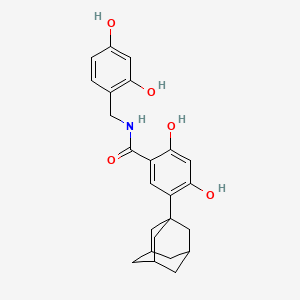
![4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid](/img/structure/B10835708.png)
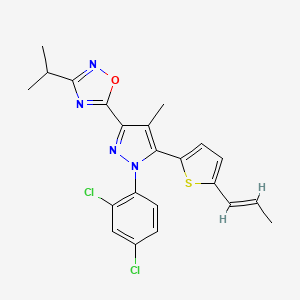


![2-[[5-[(2-Morpholin-4-ylethylamino)methyl]-4-(4-phenylphenyl)-1,3-oxazol-2-yl]methoxy]-4-phenylpyridine-3-carbonitrile](/img/structure/B10835723.png)

